Piroxicam pivalic ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piroxicam pivalate is a prodrug of piroxicam, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. It is synthesized by esterifying piroxicam with pivalic acid (2,2-dimethylpropanoic acid). This modification aims to reduce the gastrointestinal side effects commonly associated with piroxicam while maintaining its anti-inflammatory and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piroxicam pivalate is typically synthesized by reacting piroxicam with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like toluene or ethyl acetate . The general reaction scheme is as follows:
- Dissolve piroxicam in an organic solvent.
- Add triethylamine to the solution.
- Slowly add pivaloyl chloride to the mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it by recrystallization.
Industrial Production Methods: On an industrial scale, the synthesis of piroxicam pivalate follows similar steps but with optimized conditions for large-scale production. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Piroxicam pivalate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Hydrolysis: In the presence of water or acidic conditions, piroxicam pivalate can hydrolyze to release piroxicam and pivalic acid.
Oxidation and Reduction: These reactions are less common for piroxicam pivalate but can occur under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Piroxicam and pivalic acid.
Oxidation and Reduction: Depending on the conditions, various oxidized or reduced derivatives of piroxicam pivalate can be formed.
Scientific Research Applications
Piroxicam pivalate has several scientific research applications:
Chemistry: Used as a model compound to study esterification reactions and the stability of ester bonds.
Biology: Investigated for its pharmacokinetics and pharmacodynamics in animal models.
Medicine: Explored for its potential to reduce gastrointestinal side effects compared to piroxicam.
Industry: Utilized in the formulation of pharmaceutical products to enhance the bioavailability and stability of piroxicam
Mechanism of Action
Piroxicam pivalate exerts its effects by being hydrolyzed in the body to release piroxicam. Piroxicam then inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, piroxicam reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Piroxicam: The parent compound, known for its potent anti-inflammatory and analgesic effects but with higher gastrointestinal side effects.
Tenoxicam: Another oxicam derivative with similar anti-inflammatory properties but different pharmacokinetic profiles.
Meloxicam: A more selective COX-2 inhibitor with fewer gastrointestinal side effects compared to piroxicam
Uniqueness of Piroxicam Pivalate: Piroxicam pivalate is unique due to its esterification with pivalic acid, which aims to reduce gastrointestinal side effects while maintaining the therapeutic efficacy of piroxicam. This modification enhances its stability and bioavailability, making it a valuable alternative in the treatment of inflammatory conditions .
Properties
CAS No. |
87027-09-6 |
---|---|
Molecular Formula |
C20H21N3O5S |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ6,2-benzothiazin-4-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H21N3O5S/c1-20(2,3)19(25)28-17-13-9-5-6-10-14(13)29(26,27)23(4)16(17)18(24)22-15-11-7-8-12-21-15/h5-12H,1-4H3,(H,21,22,24) |
InChI Key |
LGDAGYXJBDILKZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)NC3=CC=CC=N3 |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)NC3=CC=CC=N3 |
Synonyms |
CHF 10-21 piroxicam pivalic este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.